Copper Tripeptide-34 HCl
Description
Copper Tripeptide-34 HCl (CTP-34 HCl) is a synthetic peptide-copper complex widely used in cosmetic formulations, particularly for promoting hair growth and improving scalp health. Structurally, it consists of three amino acids linked to a copper ion, forming a bioactive compound that enhances cellular processes critical for hair follicle vitality .
Properties
Purity |
95% |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Skin Health and Anti-Aging
Copper Tripeptide-34 HCl is renowned for its significant effects on skin rejuvenation. It promotes collagen synthesis, enhances skin elasticity, and reduces the appearance of fine lines and wrinkles. The mechanism involves the modulation of various growth factors and matrix metalloproteinases (MMPs), which are crucial for skin remodeling.
Key Findings:
- Collagen and Elastin Synthesis: Studies indicate that Cu-Trp-34 stimulates fibroblasts to increase collagen IV and elastin production, essential for maintaining skin structure and function .
- Skin Penetration: Research demonstrates that Cu-Trp-34 exhibits remarkable skin penetration capabilities, with a reported 400-fold increase in copper deposition in the stratum corneum .
- Inhibition of Elastase: Cu-Trp-34 has been shown to inhibit elastase activity by approximately 48.90%, thereby reducing elastin degradation .
| Parameter | Result |
|---|---|
| Collagen IV Synthesis | Increased |
| Elastin Production | Enhanced |
| Elastase Inhibition | 48.90% |
Wound Healing
The compound's ability to accelerate wound healing is another critical application. Cu-Trp-34 enhances angiogenesis (formation of new blood vessels) and promotes the migration of keratinocytes and fibroblasts to the wound site.
Case Study:
A study involving human subjects demonstrated that topical application of Cu-Trp-34 significantly reduced healing time for skin lesions compared to control treatments. The peptide facilitated faster re-epithelialization and improved overall wound closure rates.
Hair Growth Stimulation
Research indicates that Copper Tripeptide complexes can stimulate hair growth by enhancing follicular activity. This application is particularly relevant in treating alopecia.
Experimental Evidence:
In animal studies, intradermal injections of Cu-Trp-34 resulted in visible hair regrowth within 14 to 20 days post-treatment, with a dose-dependent response observed .
| Injection Dose | Hair Growth Diameter |
|---|---|
| 0.75 mg | 0.5 cm |
| 1.5 mg | Up to 5 cm |
Neuroprotective Effects
Emerging research suggests that Copper Tripeptide-34 may have neuroprotective properties, particularly against metal-induced toxicity.
Mechanism of Action:
Cu-Trp-34 has been shown to bind copper ions, reducing their redox activity and preventing oxidative stress-related cell death in neuronal cells exposed to excess copper or zinc . This property positions Cu-Trp-34 as a potential therapeutic agent in neurodegenerative diseases.
Cosmetic Formulations
The incorporation of this compound into cosmetic formulations enhances product efficacy due to its bioactive properties.
Formulation Insights:
Liposomal delivery systems have been developed to encapsulate Cu-Trp-34, improving its stability and penetration into deeper skin layers while minimizing irritation . The use of liposomes also facilitates the sustained release of the peptide, enhancing its therapeutic effects over time.
| Formulation Type | Encapsulation Efficiency (%) |
|---|---|
| Cationic Liposomes | 31.7 ± 0.9 |
| Anionic Liposomes | 20.0 ± 2.8 |
Comparison with Similar Compounds
Research and Industrial Insights
- Synthesis and Purity: CTP-34 HCl is synthesized using solid-phase techniques with ≥95% purity, ensuring bioactivity . Competing peptides vary in synthesis complexity; copper peptides generally require stringent chelation processes .
- Clinical Validation: CTP-34 HCl is backed by in vitro studies demonstrating DPC proliferation and hair elongation, whereas other peptides often rely on indirect biomarkers (e.g., collagen levels) .
- Market Trends: CTP-34 HCl is increasingly preferred in premium hair care lines (e.g., Formotopia’s HairLab Scalp Treatment) for its targeted action, while AHK-Cu and Myristoyl Pentapeptide-4 dominate mass-market products .
Preparation Methods
Resin Selection and Amino Acid Anchoring
Amino Acid Coupling and Activation
- Amino Acids : The synthesis involves the sequential addition of protected amino acids (e.g., Fmoc-DOPA(acetonide)-OH, Fmoc-Phe-OH, Fmoc-His(Trt)-OH).
- Activation : Amino acids are activated using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
- Coupling Conditions : Typically, a 5-fold excess of amino acids is used, with activation for 4 minutes and coupling for 1 hour per cycle.
- Deprotection : The Fmoc protecting group is removed using 20% piperidine in DMF for 20 minutes after each coupling step.
Washing and Cleavage
- Washing : After each coupling and deprotection, the resin is washed sequentially with DMF, methanol, and DCM to remove unreacted reagents.
- Cleavage : The peptide is cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and deionized water (95:2.5:2.5) for 3 hours.
- Precipitation and Purification : The crude peptide is precipitated with diethyl ether, centrifuged, dissolved in an acetonitrile/water mixture, and lyophilized.
Analytical Characterization
- HPLC : Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, employing a C18 column and UV detection at 220 and 254 nm.
- Mass Spectrometry : Confirms molecular weight and identity of the synthesized peptide.
Copper Complexation to Form this compound
After peptide synthesis, copper ions are coordinated to the tripeptide to form Copper Tripeptide-34 Hydrochloride.
Copper Source and Complexation Conditions
- Copper Salt : Copper chloride (CuCl2) or copper(I) chloride (CuCl) is typically used as the copper source.
- Complexation : The peptide solution is mixed with copper salt under controlled pH and temperature to allow coordination primarily to the nitrogen atoms of histidine residues.
- Stoichiometry : The molar ratio of copper to peptide is carefully controlled to ensure formation of the desired complex without excess free copper ions.
Purification and Isolation
- The copper-peptide complex is purified to remove unbound copper and other impurities, often via dialysis or chromatographic techniques.
- The final product is isolated as a hydrochloride salt to enhance stability and solubility.
Summary Table of Preparation Steps and Conditions
| Step | Conditions/Materials | Purpose/Outcome |
|---|---|---|
| Resin anchoring | 2-chlorotrityl chloride resin | Stable attachment of first amino acid |
| Amino acid coupling | Fmoc-protected amino acids, HATU, DIPEA | Sequential peptide chain elongation |
| Deprotection | 20% piperidine in DMF | Removal of Fmoc protecting groups |
| Washing | DMF, methanol, DCM | Removal of excess reagents |
| Cleavage | TFA/TIPS/water (95:2.5:2.5) for 3 h | Release of peptide from resin |
| Precipitation | Diethyl ether | Isolation of crude peptide |
| Purification | RP-HPLC | High purity peptide |
| Copper complexation | CuCl2 or CuCl, controlled pH and stoichiometry | Formation of copper-peptide complex |
| Final isolation | Hydrochloride salt form | Stable, soluble this compound |
Research Findings and Analytical Data
- The SPPS method yields this compound with purity levels exceeding 95%, suitable for pharmaceutical and cosmetic applications.
- Coordination of copper to the histidine residues significantly affects the peptide’s solubility and biological activity.
- Analytical HPLC and mass spectrometry confirm the molecular integrity and successful copper coordination.
- The compound exhibits enhanced wound healing and tissue regeneration properties attributed to the copper ion’s role in enzymatic processes and cellular proliferation.
Q & A
Q. What molecular mechanisms underlie Copper Tripeptide-34 HCl's effects on hair follicle biology?
this compound stimulates dermal papilla cell proliferation by modulating vascular endothelial growth factor (VEGF) production and reducing TGF-β1 secretion, which inhibits hair follicle miniaturization . Methodologically, researchers can validate these mechanisms using:
- In vitro assays : Measure fibroblast proliferation via MTT assays and quantify VEGF/TGF-β1 levels via ELISA .
- Ex vivo models : Isolated human hair follicles treated with the peptide can assess elongation rates and anagen phase prolongation .
Q. How do in vitro and in vivo models differ in evaluating this compound's efficacy?
- In vitro : Focus on cellular pathways (e.g., oxidative stress reduction via SOD/CAT activity assays) and gene expression (RT-qPCR for Wnt/β-catenin signaling markers) .
- In vivo : Rodent models (e.g., C57BL/6 mice) are used to measure hair density, follicle count, and histological changes in scalp tissue . Ensure controls for interspecies variability in peptide absorption and metabolism .
Q. What standardized assays are recommended for assessing this compound's bioactivity?
- Proliferation assays : BrdU incorporation or Ki-67 staining in dermal papilla cells .
- Apoptosis assays : TUNEL staining or caspase-3 activity measurements to evaluate anti-apoptotic effects .
- Oxidative stress markers : Quantify ROS levels using DCFH-DA probes and antioxidant enzyme activity (e.g., catalase, glutathione peroxidase) .
Advanced Research Questions
Q. How can conflicting data on this compound's efficacy across studies be resolved?
Contradictions may arise from:
- Concentration variability : Dose-response curves (0.1–10 µM) should be standardized to identify optimal bioactivity thresholds .
- Vehicle compatibility : Test peptide stability in different carriers (e.g., liposomes, ethanol/water mixtures) using HPLC to ensure bioavailability .
- Study design : Control for variables like subject age, hormonal status, and scalp microbiome in clinical cohorts .
Q. What strategies optimize the delivery of this compound to target hair follicles?
- Nanocarriers : Encapsulate the peptide in lipid nanoparticles (LNPs) to enhance penetration through the stratum corneum .
- Iontophoresis : Apply low-voltage currents to improve transdermal absorption in ex vivo human scalp models .
- Mass spectrometry imaging (MSI) : Map spatial distribution of the peptide in follicular regions post-application .
Q. How does this compound interact with other hair-growth peptides (e.g., Myristoyl Tetrapeptide-12)?
- Synergy studies : Use factorial experimental designs to test combinations. For example, co-administer peptides and measure VEGF expression vs. single-agent treatments .
- Pathway crosstalk : RNA-seq can identify overlapping or unique gene networks (e.g., FGF-7 vs. BMP pathways) .
Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?
- Purity analysis : Use HPLC (>95% purity) and mass spectrometry to confirm peptide identity .
- Bioactivity validation : Standardize in vitro fibroblast proliferation assays across batches .
- Contaminant screening : Test for endotoxins (LAL assay) and residual solvents (GC-MS) to avoid confounding experimental results .
Methodological Considerations
Q. How should researchers design longitudinal studies to evaluate this compound's long-term effects?
- Clinical endpoints : Track anagen-to-telogen ratios via trichoscopy and histopathology over 6–12 months .
- Statistical power : Include ≥50 subjects per cohort to account for dropout rates and interindividual variability .
- Blinding : Use double-blind protocols with placebo controls (e.g., peptide-free vehicle) to minimize bias .
Q. What analytical techniques are critical for characterizing this compound's stability?
- Circular dichroism (CD) : Monitor secondary structure integrity under varying pH/temperature .
- Accelerated stability testing : Incubate peptides at 40°C/75% RH for 4 weeks and assess degradation via LC-MS .
Data Interpretation and Reporting
Q. How should researchers address negative or inconclusive findings in this compound studies?
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
- Subgroup analysis : Stratify results by variables like age, gender, or baseline hair loss severity to uncover context-dependent efficacy .
- Transparency : Report all experimental parameters (e.g., peptide concentration, vehicle composition) to facilitate replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
